molecular formula C25H30N4O3S B11280476 2-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11280476
M. Wt: 466.6 g/mol
InChI Key: PTIZIXJTGIIOGD-UHFFFAOYSA-N
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Description

2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a combination of piperazine, benzothieno, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form the 3-methoxyphenylpiperazine intermediate.

    Coupling with benzothieno precursor: The intermediate is then coupled with a benzothieno derivative through a nucleophilic substitution reaction.

    Cyclization and functionalization: The final steps involve cyclization to form the tetrahydrobenzothieno ring and subsequent functionalization to introduce the oxopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, which can be further explored for their biological activities.

Scientific Research Applications

2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(3-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H30N4O3S/c1-16-6-7-19-20(14-16)33-25-23(19)24(31)26-21(27-25)8-9-22(30)29-12-10-28(11-13-29)17-4-3-5-18(15-17)32-2/h3-5,15-16H,6-14H2,1-2H3,(H,26,27,31)

InChI Key

PTIZIXJTGIIOGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC

Origin of Product

United States

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